N-tert-butyl-3,3-diphenylpropanamide
Description
N-tert-butyl-3,3-diphenylpropanamide is a tertiary amide characterized by a propanamide backbone substituted with two phenyl groups at the 3-position and a bulky tert-butyl group on the amide nitrogen. For example, carbodiimide-mediated coupling reactions (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)) are commonly employed to form amide bonds between carboxylic acids and amines, as demonstrated in the synthesis of related diphenylpropanamide derivatives .
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-tert-butyl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-19(2,3)20-18(21)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,20,21) |
InChI Key |
PCTDWDWCPFLYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-butyl-3,3-diphenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3,3-diphenylpropanoic acid with tert-butylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like halides, alkoxides; often requires a catalyst or elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-tert-butyl-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural features, synthesis yields, and applications of N-tert-butyl-3,3-diphenylpropanamide and related compounds:
Functional and Pharmacological Differences
- Bioactivity: D1 and D2: Exhibit antiviral activity by stabilizing HIV-1 capsid hexamers, with D1 showing 60% yield and confirmed efficacy in molecular docking studies . beta'-Phenylfentanyl: A potent opioid with structural similarities to fentanyl; its piperidine substitution enhances µ-opioid receptor binding . this compound: No direct bioactivity reported, but tert-butyl groups in analogs (e.g., D4(R) ) improve metabolic stability.
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
